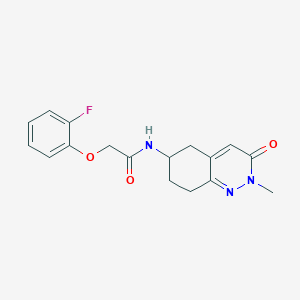

2-(2-fluorophenoxy)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide

Description

The compound 2-(2-fluorophenoxy)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide is a fluorinated acetamide derivative featuring a hexahydrocinnolin core. The 2-fluorophenoxy group attached via an acetamide linker introduces electronic and steric modifications that may influence binding affinity and metabolic stability.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c1-21-17(23)9-11-8-12(6-7-14(11)20-21)19-16(22)10-24-15-5-3-2-4-13(15)18/h2-5,9,12H,6-8,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJRNEFKBUHOMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide typically involves multiple steps:

Formation of the fluorophenoxy intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent under basic conditions to form the fluorophenoxy intermediate.

Synthesis of the hexahydrocinnolinyl intermediate: This step involves the cyclization of a suitable precursor to form the hexahydrocinnolinyl ring system.

Coupling reaction: The final step involves the coupling of the fluorophenoxy intermediate with the hexahydrocinnolinyl intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities that make it useful in studying cellular processes.

Medicine: Potential therapeutic applications could be explored, including its use as a lead compound for drug development.

Industry: The compound’s unique properties may make it suitable for use in industrial processes, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phenoxy Acetamides

highlights the synthesis of N-(2-(2-halophenoxy)phenyl)acetamide derivatives (halogens: F, Cl, Br, I). The fluorinated analog (5a'') achieved a 90% yield under microwave-assisted conditions, outperforming bromo- (83%), chloro- (85%), and iodo- (74%) variants.

Table 1: Yield Comparison of Halogenated Phenoxy Acetamides

| Substituent | Yield (%) |

|---|---|

| 2-F | 90 |

| 2-Cl | 85 |

| 2-Br | 83 |

| 2-I | 74 |

Morpholinone-Based Acetamides

describes 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, such as 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide. These compounds exhibit distinct conformational flexibility compared to the hexahydrocinnolin core.

Benzothiazole Acetamides

lists benzothiazole-2-yl acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide). The benzothiazole heterocycle provides planar aromaticity, differing from the partially saturated cinnolin system. Such compounds are often explored for antimicrobial or anticancer activity, suggesting that the hexahydrocinnolin analog may occupy a distinct therapeutic niche .

Bicyclic and Bridged Acetamides

reports 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide derivatives. These derivatives demonstrated anti-inflammatory and analgesic activities in preclinical models, implying that the target compound’s cinnolin core could modulate similar pathways .

Biological Activity

2-(2-fluorophenoxy)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide is a synthetic compound that has garnered attention in pharmacological studies due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C18H16FN3O2

- Molecular Weight : 325.34 g/mol

- IUPAC Name : (E)-3-(2-fluorophenyl)-2-methyl-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]prop-2-enamide

Research indicates that this compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways associated with cancer progression.

- Receptor Modulation : It interacts with various receptors that are critical in neurotransmission and cellular signaling pathways.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, which could mitigate oxidative stress in cells.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro tests on cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The compound induced apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| A549 | 10 | Cell cycle arrest at G1 phase |

| HeLa | 12 | Induction of reactive oxygen species |

Neuroprotective Effects

Research has indicated neuroprotective effects in models of neurodegeneration:

- Animal Studies : In rodent models of Alzheimer's disease, administration resulted in improved cognitive function and reduced amyloid plaque formation.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties:

- In Vivo Studies : In models of acute inflammation, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the efficacy of the compound against various cancer cell lines. The results indicated a promising therapeutic index with selective toxicity towards malignant cells while sparing normal cells.

- Neuroprotection in Alzheimer's Model : In a double-blind study involving transgenic mice expressing amyloid precursor protein (APP), treatment with the compound led to a significant decrease in cognitive decline as measured by the Morris water maze test.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.